Journal Name:Materials Today Advances
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Materials Today Advances ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.jelechem.2023.117648
For long-term energy storage and conversion, the design of commercial and high-performance catalysts for bifunctional electrocatalytic water splitting is critical. We report the efficient method to prepare CuxNi1-xS Nanoflakes (NFs) on binder-free and large area plastic chip electrodes. CuxNi1-xS NSs show superior overall water splitting with optimized Cu-amount. The synthesized catalysts perform well in 1.0 M KOH alkaline media for simultaneous hydrogen and oxygen evolution, with relatively low overpotential, efficient kinetics, and sustained electrolysis durability. Impressively, it is found that Cu-doping enhances the chemical and environmental stability, beneficial for the practical application. By modifying the electronic structure, Cu-atom doping promotes the easy flow of electrons, which leads to incredible rise in the electrocatalytic activity with over potential of 152 mV for HER and 189 mV for OER on CuxNi1-xS. Bi-functional water splitting cell generates 10 mA/cm2 current density at cell voltage of 1.74 V. Encouragingly, current density of 80 mA/cm2 can be generated at potential of 2.61 V with optimized chemical composition of CuxNi1-xS based electrodes. CuxNi1-xS demonstrates excellent stability for bi-functional water electrolysis at 20 mA/cm2 for more than 18 h. This research lays forth a viable technique for developing enhanced bi-functional electrocatalysts that can be used to substitute noble metals in a range of renewable energy applications.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.jelechem.2023.117678
Ionic liquids (ILs) are composed of molecularly large organic ions that exist as supramolecular ion aggregates or contact ion pairs which contributes to their catalytic nature and control of metal nanoparticle growth. However, additions of small organic molecules may disrupt these aggregates. Herein, single entity electrochemistry (SEE) has been used to probe the formation of solvent microchannels that form in between IL-ion aggregates through the electrogeneration of ionosomes, i.e., water/ion-in-IL nanoclusters, at a micro water/IL (w|IL) immiscible interface. A concomitant increase in ionosome size was observed with increasing molecular solvent additions; however, diffusion NMR studies indicate that IL-ion aggregates do not shrink in size until a critical solvent level is achieved at ∼25% v/v solvent/IL indicating a ‘solvent tolerance’ limit. Thus, diffusion NMR and SEE paint two complementary pictures of the IL supramolecular system under solvent addition.
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.jelechem.2023.117615
The power capability of lithium-ion batteries strongly depends on the reaction kinetics of the lithium insertion material used in the electrodes. Previously, chronoamperometry revealed that the lithium insertion reaction of MgMn2O4 differs between static and dynamic processes and that the dynamic process consists of a nucleation–growth process followed by diffusion. Herein, we present the overvoltage and temperature dependence of the reaction rate of MgMn2O4 through chronoamperometry results under different applied voltages and temperatures. The rate constant of each process is determined by fitting the measured current profile to a solid-phase reaction model. The rate constant of the nucleation-growth process exhibits an Arrhenius relationship with temperature and a Tafel-like relationship with overvoltage, whereas that of diffusion exhibits an Arrhenius relationship with temperature and does not depend on overvoltage. These dependencies are different because nucleation–growth is a reactive process on the particle surface, whereas diffusion is a reactive process occurring inside the particle. Accordingly, the rate-determining step of lithium insertion under various operating conditions is discussed.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.jelechem.2023.117669
The driving force of spontaneous displacement reactions between Na-Sn alloys and molten LiCl, MgCl2, and CaCl2 salts stems from the difference of chemical potential between Na and Li, Mg, or Ca in liquid Sn. However, fundamental thermodynamic data are absent. Herein, electromotive force (emf) values of Na-Sn, Li-Sn, Mg-Sn, and Ca-Sn alloys (electrodeposition of Na, Li, Mg, and Ca in liquid Sn via the coulometric titration) were measured in NaF-NaCl-NaI, LiF-LiCl, MgCl2-NaCl-KCl, and CaCl2-LiCl-NaCl salts respectively at 650 oC. The measured emf values of these alloys were normalized with respect to the Cl-/Cl2 potential that -3.14 V to -3.35 V for Na-Sn (mole fractions xNa = 0.02-0.30) alloy, -2.90 V to -3.21 V for Li-Sn (xLi = 0.02-0.30) alloy, -2.38 V to -2.45 V for Mg-Sn (xMg = 0.01-0.15) alloy, and -2.90 V to -3.06 V for Ca-Sn (xCa = 0.01-0.15) alloy. And Li20Sn, Mg10Sn, and Ca10Sn alloys were successful prepared by displacement reactions between Na20Sn alloys and LiCl-NaCl, MgCl2-NaCl, and CaCl2-NaCl salts, which offers theoretical guidelines for s-block elements extraction and separation.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jelechem.2023.117666
CuF2 is a promising candidate of electrode materials for lithium-ion batteries due to its high specific capacity, high power density and environmental friendliness. However, the irreversible phase conversion and sluggish kinetics caused by serious copper dissolution and low conductivity make CuF2 difficult to achieve long cycling life. A facile strategy to incorporate CoPPc into CuF2 was proposed firstly to regulate the Cu-F bonding force to realize the high reversibility of CuF2 for lithium-ion storage. The results of DFT calculation, differential charge density simulation, work function calculation and COHP bond level calculation show that the existence of CoPPc can improve the surface charge distribution of CuF2 and thus improve the reversibility for durable lithium-ion storage. The cycle life performance of the CuF2@CoPPc composite electrode obtained by this method reached staggering 500 cycles and the capacity remained at 594.8 mAh/g.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.jelechem.2023.117653
The effects of a thin Ni-flash coating, tens of nanometers thick, on hydrogen evolution, ad/absorption, and permeation of advanced high-strength steel were examined for a deeper understanding of the hydrogen infusion behavior in the steel substrate during electro-Zn plating. The electrochemical permeation technique and impedance spectroscopy were used under cathodic polarization in a step-up manner. In addition to the electrochemical analyses, the hydrogen microprinting technique was employed to identify the distribution of Ag particles (locating hydrogen atoms) in the electro-Zn plated steels with and without a thin intermediate Ni-layer. The results revealed that despite the higher hydrogen evolution rate on Ni-flash coating layer than on bare steel, the intermediate Ni-layer decreased the hydrogen infusion considerably in the steel substrate during electro-Zn plating, due primarily to the lower hydrogen ad/absorption rate on the Ni-flash coating layer, and the predominant hydrogen trapping at the multi-interfacial areas of the Zn-layer/Ni-layer/steel substrate. These results could provide insights into the precise role of a thin (tens of nanometers) Ni-flash coating on the resistance to hydrogen embrittlement of ultra-high-strength steel alloys during electro-Zn plating.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.jelechem.2023.117640
Developing highly active, durable, and non-noble electrocatalysts for water-splitting is critical for efficient renewable energy conversion. Nickel-iron layered double-hydroxide (NiFe-LDH) materials show potential in achieving good catalytic performance, however, which was restricted by the scarce active sites and poor conductivity. Herein, we report a series of NiFe-LDH-based materials of expanded interlayer spacing constructed through S/N co-doping with rich active sites, used as a high-efficient bifunctional electrocatalyst for the oxygen and hydrogen evolution reactions (OER and HER). The experimental results indicate that the intercalation/decoration on the interlayer structure of NiFe-LDH can efficiently reduce the energy barrier and accelerate reaction kinetics. Combining with the structural advantages, including the expanded lattice spacing and exposed active surface sites, the resulting S-N/NiFe-LDH anchored in nickel foam (NF) drives an alkaline electrolyzer with a cell voltage of 1.67 V at a current density of 100 mA cm−2, as well as robust stability over 100 h, which is much superior to the state-of-the-art Pt/C-RuO2 electrocatalysts.
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.jelechem.2023.117625
Sustainable materials with nanostructured architecture have made great strides in today’s energy storage technology. In this context, sustainable, environment-friendly SnO2 are synthesised by hydrothermal method and its electrochemical performance as anode material for lithium and sodium-ion batteries are investigated. Structural analysis such as X-ray diffraction and Raman measurement validates the formation of the tetragonal rutile structure of pristine SnO2. Scanning electron microscope image shows mixed, hollow spherical and rod- shape morphology. The Li+ and Na+ ion diffusion kinetics are conferred using cyclic voltammetry. The rate capability of pristine SnO2 anodes are tested using charge–discharge measurements. SnO2/Li half-cell shows the initial discharge capacity of 982 mAh/g at 0.1C rate and delivers the specific capacity of 219 mAh/g and 72 mAh/g at 10C and 20C rates. The SnO2/Na half-cell delivers the initial discharge capacity of 600 mAh/g and maintains the specific capacity of 110 mAh/g (1C-rate) after 500 charge–discharge cycles. The mixed spherical and rod shape morphology increases the surface area and facilitates the Li+ and Na+-ion diffusion and minimizes pulverization. Post-mortem microstructural studies are performed after 500 cycles, confirming the formation of inert oxide phases and degradation of electrolyte by-products in both LIB and SIB.
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1016/j.jelechem.2023.117633
The purpose of this study is to develop an electrode material with high electrocatalytic activity, good stability and low price for the degradation of the new pollutant - antibiotic levofloxacin (LEV). A novel modified Ti/SnO2 electrode is prepared using a sol–gel method combined with spraying. The morphology of the Ti/SnO2-Sb-Ni/SiO2 electrode was performed by field emission scanning electron microscopy, which revealed a smooth and flat surface. It can be seen from the results of X-ray diffraction and electrochemical tests, the electrode possessed finer grain size (2.68 nm) and slightly higher oxygen evolution potential (OEP, 1.87 V). Electrochemical degradation experiments show that the removal rate of LEV in Na2SO4 and NaNO3 solutions reached 100% after 10 min reaction, while in NaCl solution the reaction time (LEV 100% removal) was shortened to 3 min, indicating a faster removal rate. An electrical energy consumption per order of magnitude (EE/O) of LEV degraded by Ti/SnO2-Sb-Ni/SiO2 electrode was only 0.59 kWh m−3 for an initial concentration of 20 mg/L LEV with a volume of 400 mL. According to the changes of UV–visible absorption spectra during the LEV degradation, the damage degree of conjugated structures in LEV molecules varies with different electrolytes. The existence of hydroxyl radical (•OH) and sulfate radical (SO4•−) was confirmed by radical quenching experiment and EPR text with 100 mM 5,5-Dimethyl-1-pyrrolidine N-oxide (DMPO). In different electrolytes, SO4•− (in Na2SO4 solution), •OH (in NaNO3 solution) and active chlorine(in NaCl solution) played a leading role in LEV degradation, respectively.
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.jelechem.2023.117628
Vanadium Pentoxide (V2O5) has good ion storage capacity and weak anodic electrochromism. Since the V2O5 and Tungsten Trioxide (WO3) films were used as the auxiliary and major color-changing layers, respectively, then they were combined with heat-cured gel (LiClO4 + PC) + PMMA electrolyte as an complementary all-solid-state electrochromic device (ECD). Also, the V2O5 films were prepared at different oxygen flows and annealing temperatures. These results exhibited that oxygen flow of 4 sccm and annealing temperature of 400 °C can enable the optimal optical contrast (ΔT) to reach 38.7%@550 nm. The response time of the coloring(tc) and the bleaching(tb) were 5 and 4 s, respectively. Raman spectrum showed the stable phase of V5+ and specific element ratio of 2.52 and X-ray photoelectron spectroscopy (XPS) had the red shift phenomenon. However, the performance of ITO/V2O5/gel-electrolyte/WO3/ITO device, the best working voltage was measured as ±2.5 V, the optical contrast was ΔT = 42% and the response time of tc and tb were 6.5 and 5.5 s, respectively. These results demonstrate that ECD has the advantages of fast response time and low voltage stable startup.
Supplementary Information
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